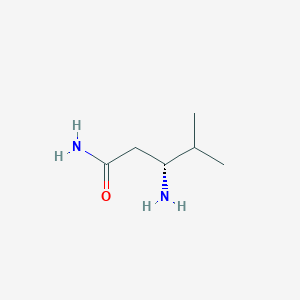

(3R)-3-amino-4-methylpentanamide

Description

(3R)-3-Amino-4-methylpentanamide is a chiral amide characterized by a pentanamide backbone with a methyl substituent at the 4-position and an amino group at the 3-position in the (R)-configuration. Chiral amides like this are often employed in asymmetric catalysis or as building blocks for bioactive molecules due to their stereochemical specificity and functional versatility .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3R)-3-amino-4-methylpentanamide |

InChI |

InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m1/s1 |

InChI Key |

SVDDNCKPGUGLAG-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)N)N |

Canonical SMILES |

CC(C)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-4-methylpentanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or imine, using chiral catalysts or reagents. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of (3R)-3-amino-4-methylpentanamide may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-amino-4-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce various amines.

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-amino-4-methylpentanamide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, (3R)-3-amino-4-methylpentanamide has potential applications in drug development. Its unique structure can be exploited to design new therapeutic agents with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chiral nature makes it useful for the synthesis of enantiomerically pure products, which are important in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (3R)-3-amino-4-methylpentanamide with two structurally related compounds from the evidence:

| Compound Name | Structure Type | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| (3R)-3-Amino-4-methylpentanamide | Chiral amide | 130 | Amide, primary amine, methyl | (R)-configuration |

| (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine | Chiral amine (piperidine) | ~263* | Amine, benzyl, methyl | (3R,4R)-configuration |

| (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)...)propanamide | Chiral ester/amide | 500 (from LCMS: m/z 501) | Amide, ester, trifluoromethyl | (R)-configuration |

*Estimated based on molecular formula.

Key Observations:

- Stereochemistry : All three compounds are chiral, but the piperidine derivative in has dual stereocenters, complicating its synthesis and resolution compared to the single (R)-center in the target amide .

(3R)-3-Amino-4-Methylpentanamide:

Comparison Compounds:

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine :

- Synthesized via a multi-step route involving N-acylation, quaternization, partial reduction, and reductive amination .

- Critical step: Reductive amination of 1-benzyl-4-methylpiperidin-3-one using methylamine and titanium(IV) isopropoxide .

(R)-2-Methyl-1-(3-oxo-3-...)propanamide :

- Prepared via coupling of a pyrrolidine carboxylic acid ester with a trifluoromethyl-substituted aniline derivative .

Key Differences:

Research Findings and Trends

- Stereochemical Control : The (3R,4R)-piperidine derivative requires resolution with ditoluoyl tartaric acid, whereas the target amide’s single stereocenter simplifies enantiomeric purification .

- Industrial Relevance : Complex intermediates like the piperidine amine are prioritized in large-scale drug synthesis (e.g., Tofacitinib), whereas simpler amides like the target compound may serve niche roles in early-stage discovery .

Biological Activity

(3R)-3-amino-4-methylpentanamide, also known as a derivative of the amino acid structure, has garnered attention in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant findings from recent research.

Chemical Structure and Properties

(3R)-3-amino-4-methylpentanamide is characterized by its unique chiral center at the 3-position, which contributes to its biological specificity. The compound's structure can be represented as follows:

Research indicates that (3R)-3-amino-4-methylpentanamide may exert its biological effects through several mechanisms:

- SHP1 Activation : Recent studies have shown that derivatives related to this compound can activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), leading to significant cellular effects such as inhibition of cancer cell proliferation and enhancement of anti-tumor efficacy. The activation mechanism involves binding to an allosteric site on SHP1, stabilizing its active conformation .

- Inhibition of Inflammatory Pathways : By modulating pathways like NF-κB and STAT3, (3R)-3-amino-4-methylpentanamide may also play a role in reducing inflammation and promoting apoptosis in cancer cells . This suggests potential therapeutic applications in inflammatory diseases and cancer treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3R)-3-amino-4-methylpentanamide and its analogs:

Case Study 1: Anti-Cancer Efficacy

A study evaluated the anti-cancer properties of (3R)-3-amino-4-methylpentanamide derivatives against leukemia and lung cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 1.65 to 5.51 μM, indicating that these compounds could effectively inhibit tumor growth through SHP1 activation.

Case Study 2: Inflammatory Response Modulation

In another investigation, researchers explored the role of (3R)-3-amino-4-methylpentanamide in modulating inflammatory responses in human airway epithelial cells. The compound was found to inhibit the shedding of ACE2, a receptor implicated in SARS-CoV infections, suggesting a potential application in treating viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.